molecular formula C18H16N4O4S B2680920 N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-38-4

N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2680920
CAS RN: 851079-38-4
M. Wt: 384.41
InChI Key: FYIQXUGKMCECFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study focused on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share a structural relation to the compound of interest, especially in the use of imidazole and phenyl rings. These derivatives demonstrated anticonvulsant activity against seizures induced by maximal electroshock, indicating the potential for further pharmacological exploration (Aktürk et al., 2002).

Antiprotozoal Activity

Another study synthesized novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, evaluating their effectiveness against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The compounds exhibited nanomolar range IC50 values, outperforming metronidazole, a commonly used drug for these parasites. This suggests the therapeutic potential of imidazole-containing compounds in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as kidney-type glutaminase (GLS) inhibitors, a promising target for cancer therapy. Some analogs retained the potency of BPTES with improved solubility, showing potential as therapeutic agents in cancer treatment (Shukla et al., 2012).

Carbonic Anhydrase Inhibition

Research involving arenesulfonyl-2-imidazolidinones as carbonic anhydrase inhibitors demonstrated that these compounds showed micromolar inhibition constants against human isoforms hCA I and hCA II. This indicates potential applications in treating conditions where carbonic anhydrase activity is implicated (Abdel-Aziz et al., 2015).

Antioxidant and Anti-inflammatory Compounds

A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives were synthesized, showing good antioxidant activity and excellent anti-inflammatory activity. This suggests the potential for developing new therapeutic agents in managing oxidative stress and inflammation (Koppireddi et al., 2013).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-26-16-8-2-13(3-9-16)20-17(23)12-27-18-19-10-11-21(18)14-4-6-15(7-5-14)22(24)25/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIQXUGKMCECFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

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